

# physical properties of 1-bromo-1-methylcyclohexane

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## Compound of Interest

Compound Name: 1-Bromo-1-methylcyclohexane

Cat. No.: B3058953

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## An In-depth Technical Guide to the Physical Properties of 1-bromo-1-methylcyclohexane

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-bromo-1-methylcyclohexane**. It is intended for researchers, scientists, and drug development professionals who require detailed information for use in synthesis, reaction modeling, and further research. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes important chemical transformations involving this compound.

## Core Physical Properties

**1-bromo-1-methylcyclohexane** is a halogenated cycloalkane with the chemical formula  $C_7H_{13}Br$ .<sup>[1]</sup> As a tertiary alkyl halide, its reactivity is characterized by a tendency to undergo unimolecular substitution ( $S_N1$ ) and elimination ( $E1$ ) reactions due to the stability of the resulting tertiary carbocation.<sup>[2]</sup> Under strongly basic conditions, it can also undergo bimolecular elimination ( $E2$ ).<sup>[2][3]</sup>

## Quantitative Data Summary

The known physical properties of **1-bromo-1-methylcyclohexane** are summarized in the table below. Note that some values are estimated due to limited availability in published experimental literature.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>13</sub> Br	[1][4]
Molecular Weight	177.08 g/mol	[4][5]
CAS Number	931-77-1	[4]
Appearance	Colorless liquid (at room temp.)	[1]
Boiling Point	181.96°C (estimated)	[6]
Density	1.251 g/cm <sup>3</sup> (estimated)	[6]
Refractive Index	1.4866	[6]
Solubility	Data not available; likely immiscible in water.	[7]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-bromo-1-methylcyclohexane** are crucial for its practical application in a laboratory setting.

### Synthesis via Hydrobromination of 1-Methylcyclohexanol

This protocol describes the synthesis of **1-bromo-1-methylcyclohexane** from a tertiary alcohol using hydrobromic acid.

Objective: To synthesize **1-bromo-1-methylcyclohexane** via an S<sub>N</sub>1 reaction.

Materials:

- 1-methylcyclohexanol
- 47% Hydrobromic acid (HBr)
- Silica gel 60 (63-200 µm)

- 25 mL round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:[8]

- To a 25 mL flask, add 1-methylcyclohexanol (e.g., 280 mg, 2.0 mmol) and silica gel (e.g., 5.0 g).
- Cool the mixture in an ice bath (0 °C).
- While stirring at 300 rpm, gradually add 47% hydrobromic acid (e.g., 1.38 g, 8.0 mmol).
- Continue stirring the mixture until it is fully mixed and the reaction is complete (monitor by TLC or GC).
- Upon completion, the product can be isolated through standard workup procedures, such as extraction with an organic solvent, washing with a basic solution (e.g., sodium bicarbonate) and brine, and drying over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ).
- Further purification can be achieved by distillation or column chromatography.

## Spectroscopic Characterization

The following are general protocols for acquiring spectroscopic data to confirm the identity and purity of the synthesized compound.

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the molecular structure.
- Instrumentation: Bruker HX-90 or equivalent NMR spectrometer.[4]
- Procedure:
  - Dissolve a small sample (5-10 mg) of purified **1-bromo-1-methylcyclohexane** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).

- Transfer the solution to a 5 mm NMR tube.
- Acquire the  $^1\text{H}$  NMR spectrum, noting the chemical shifts, integration, and multiplicity of the signals corresponding to the methyl and cyclohexane protons.
- Acquire the  $^{13}\text{C}$  NMR spectrum to identify the number of unique carbon environments.

### 2.2.2. Infrared (IR) Spectroscopy

- Objective: To identify the characteristic functional groups and bond vibrations.
- Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.  
[9]
- Procedure:
  - Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol.
  - Acquire a background spectrum of the empty ATR accessory.
  - Place a small drop of the liquid **1-bromo-1-methylcyclohexane** sample directly onto the ATR crystal.
  - Acquire the sample spectrum. Expected characteristic peaks include C-H stretching and bending vibrations from the alkane structure.[9]

### 2.2.3. Mass Spectrometry (MS)

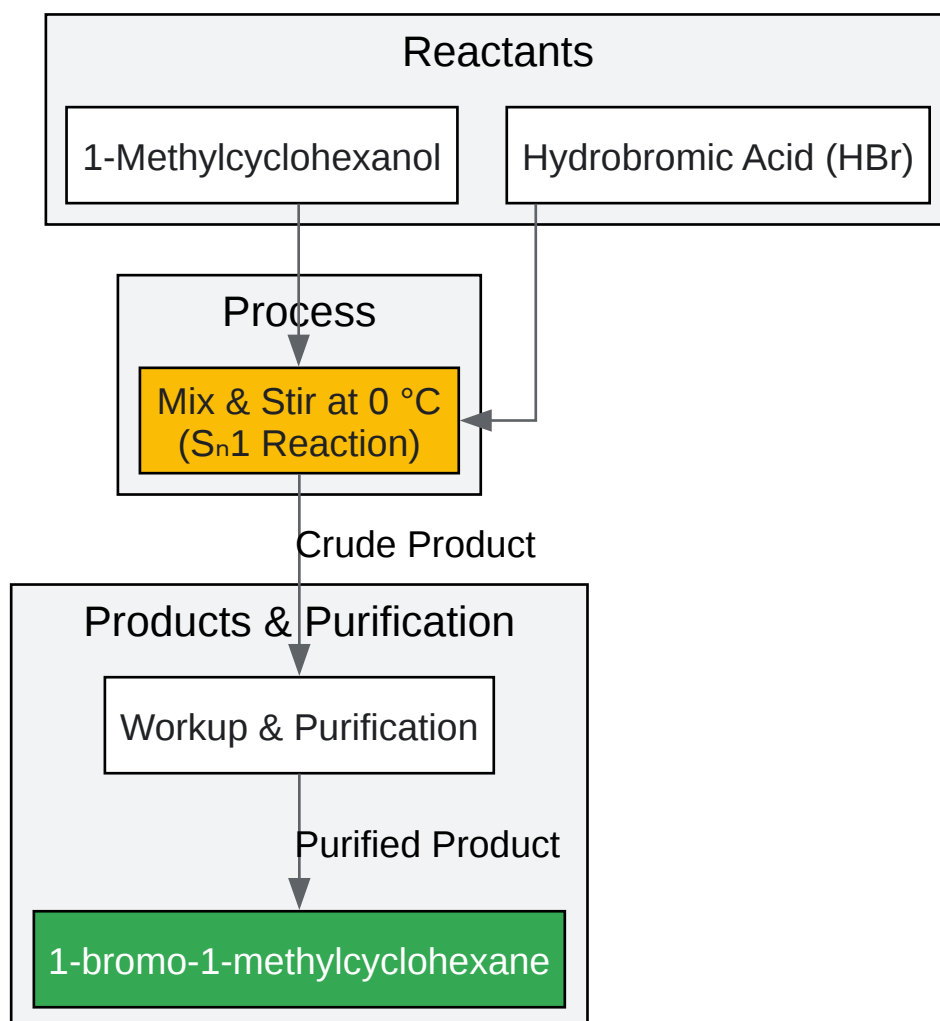
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS).
- Procedure:
  - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
  - Inject the solution into the GC-MS system.

- The compound will be separated by the GC column and then ionized in the mass spectrometer (typically via electron ionization).
- Analyze the resulting mass spectrum for the molecular ion peak ( $M^+$ ) and the isotopic pattern characteristic of a bromine-containing compound ( $M^+$  and  $M+2$  peaks of nearly equal intensity).

## Key Reaction Pathways and Workflows

Visualizing the chemical transformations of **1-bromo-1-methylcyclohexane** is essential for understanding its reactivity and synthetic utility.

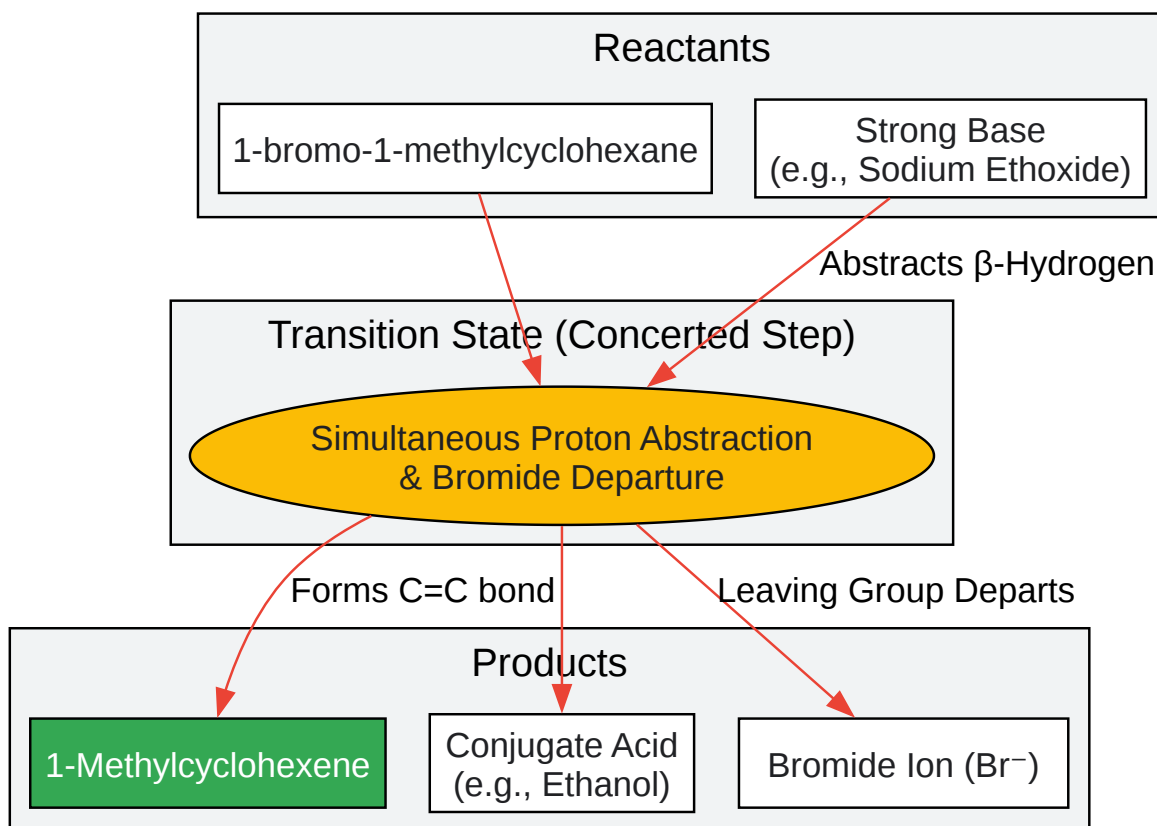
### Synthesis of 1-bromo-1-methylcyclohexane



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Caption: Workflow for the synthesis of **1-bromo-1-methylcyclohexane**.

### E2 Elimination of 1-bromo-1-methylcyclohexane



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